5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with an (E)-propenoyl moiety. The propenoyl chain is further modified with a 4-({[amino(imino)methyl]amino}sulfonyl)anilino group, introducing a guanidine-derived sulfonamide functionality. The sulfonamide group may enhance binding to biological targets, while the 4-chlorophenyl substituent could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[4-[[(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S2/c20-13-3-1-12(2-4-13)18-24-11-17(29-18)16(26)9-10-23-14-5-7-15(8-6-14)30(27,28)25-19(21)22/h1-11,23H,(H4,21,22,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDQGRTPYDPMR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, an amino sulfonamide group, and a propenoyl moiety. Its chemical formula can be represented as follows:
Structural Components
- Thiazole Ring : Imparts stability and biological activity.
- Amino Sulfonamide Group : Known for antimicrobial properties.
- Propenoyl Moiety : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazoles often exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains. A study highlighted that compounds with similar structural motifs demonstrated moderate to significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, such as dihydropteroate synthase.
- Disruption of Cell Membrane Integrity : The presence of the thiazole ring may facilitate interactions with microbial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
In a recent study, the effectiveness of the compound was evaluated against various pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for different bacterial strains.
- The compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy .
Study 2: In Vivo Efficacy
An in vivo model assessed the compound's efficacy in treating infections caused by Escherichia coli. Key findings included:
- A significant reduction in bacterial load in treated animals compared to controls.
- The compound demonstrated low toxicity profiles at therapeutic doses .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole Derivatives
Chlorophenyl vs. Fluorophenyl Substitutions
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl) analog) are isostructural, differing only in the aryl group (Cl vs. F) at the 4-position of the thiazole.
- Biological Relevance : A related chlorophenyl-thiazole derivative demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the electron-withdrawing Cl group enhancing electrophilic interactions with bacterial targets .
Functional Group Modifications
Sulfonamide vs. Sulfanyl Groups
- The target compound’s sulfonamide group contrasts with 5-(3-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol (), which contains a sulfanyl (-SH) group. Sulfonamides generally improve solubility due to hydrogen-bonding capacity, whereas sulfanyl groups may increase redox activity or metal coordination .
- Example : Sulfonamide-containing analogs of thiazoles show enhanced inhibition of carbonic anhydrase isoforms (e.g., KI < 10 nM) compared to sulfanyl derivatives, likely due to stronger hydrogen bonding with the enzyme’s active site .
Guanidine vs. Thiourea Moieties
- The guanidine group in the target compound differs from thiourea derivatives like N1-chloroacetyl-N3-(4-aryl-5-arylazo-thiazol-2-yl)-thioureas (). Guanidines exhibit higher basicity (pKa ~13) than thioureas (pKa ~8), which could influence protonation states and target binding in physiological environments .
Heterocyclic Core Variations
Thiazole vs. Thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole () replaces the thiazole core with a thiadiazole. Thiadiazoles are more electron-deficient, which can alter binding kinetics. For example, thiadiazole derivatives often exhibit higher logP values (e.g., 3.2 vs. 2.8 for thiazoles), impacting bioavailability .
Thiazolidinone Derivatives
- (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one () introduces a thiazolidinone ring with a hydroxyl group. This modification increases polarity (calculated logP = 2.1) compared to the target compound (estimated logP = 3.5), suggesting trade-offs between solubility and membrane penetration .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
